Boron sulfide

Descripción general

Descripción

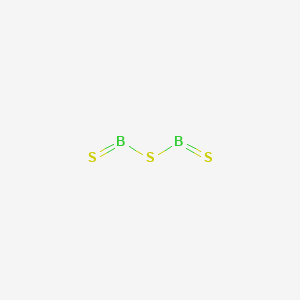

Boron Sulfide is a chemical compound with the formula B2S3 . It is a white, moisture-sensitive solid that appears as colorless crystals . This polymeric material has been of interest as a component of “high-tech” glasses and as a reagent for preparing organosulfur compounds .

Synthesis Analysis

This compound can be synthesized by several methods. One method involves the reaction of iron or manganese boride with hydrogen sulfide at temperatures of 300°C . The first synthesis was done by Jöns Jakob Berzelius in 1824 by direct reaction of amorphous boron with sulfur vapor . Another synthesis was favored by Friedrich Wöhler and Henri Etienne Sainte-Claire Deville first published in 1858, starting from boron and hydrogen sulfide .Molecular Structure Analysis

This compound has a polymeric structure . The molecular formula is B2S3 . The crystal structure is monoclinic .Chemical Reactions Analysis

Like the sulfides of silicon and phosphorus, B2S3 reacts with water, including atmospheric moisture to release H2S . Thus, samples must be handled under anhydrous conditions . B2S3 converts ketones into the corresponding thiones .Physical and Chemical Properties Analysis

This compound is a colorless crystal with a molar mass of 117.80 g/mol . It has a density of 1.55 g/cm3 when solid . It forms glasses when blended with other sulfides . These glasses absorb lower frequencies of Infra-red energy .Aplicaciones Científicas De Investigación

1. Agricultural Applications

Boron sulfide's interaction with other elements can be crucial in agricultural contexts. For instance, a study found that hydrogen sulfide alleviates boron toxicity in cucumber seedlings. Excessive boron can inhibit root growth, but the introduction of hydrogen sulfide counteracts this effect, suggesting a potential application in managing boron levels in agricultural soils (Wang et al., 2010).

- Material ScienceBoron-rich boron sulfides like the B6S cluster have garnered attention for their potential in creating novel polymeric materials. Theoretical studies reveal various isomers of this cluster with unique structural, energetic, and stability features, indicating potential applications in advanced material science (Tang et al., 2012).

3. Electrochemical Applications

This compound plays a role in electrochemical applications, as seen in the study of oxidation reactions using boron-doped diamond electrodes. This research demonstrates the potential of this compound in developing sensors and other electrochemical devices (Triana et al., 2020).

4. Energy Storage

In the field of energy storage, particularly in lithium-sulfur batteries, this compound is significant. Boron-doped graphene aerogel, for example, has shown higher capacity and better rate capability in these batteries, suggesting this compound's role in enhancing the performance of energy storage systems (Xie et al., 2015).

5. Chemical Analysis Techniques

This compound is used in methods for analyzing sulfide ores. A study employing a boron nitride crucible demonstrated its effectiveness in preventing contamination and retaining sulfur during the analysis of these ores, showcasing this compound's utility in chemical analysis (Liu et al., 2016).

6. Sensor Development

The development of colorimetric probes for detecting hydrogen sulfide in aqueous media is another application of this compound. Research on boron-dipyrromethene-Cu2+ ensembles demonstrates the potential for creating sensitive and selective sensors (Xianfeng et al., 2011).

7. Tribology

Boron compounds, including this compound, are utilized in tribology for their distinctive tribochemical and tribological properties. They are essential in creating lubricants that reduce friction and wear in mechanical systems, as explored in studies on alkylborate-dithiophosphates [(Shah et al., 2011)](https://consensus.app/papers/properties-alkylboratedithiophosphates-shah/239c35d8632851988baa40fc053b5d1f/?utm_source=chatgpt).

8. Environmental Remediation

Amorphous boron has been found to be effective as a metal-free catalyst in the activation of peroxymonosulfate for the degradation of pollutants like bisphenol S. This application of this compound provides an innovative approach to water remediation, offering an alternative to traditional metal-based and carbon-based catalysts (Shao et al., 2017).

9. Polymer Technology

In polymer technology, this compound is used for enhancing the thermal conductivity of polymers. For instance, a study demonstrated the use of boron nitride, a compound of boron, in polyphenylene sulfide composites to significantly improve thermal conductivity, indicating this compound's role in developing advanced polymer materials (Ryu et al., 2017).

10. Organic Synthesis

Boron sulfonic acid, a derivative of this compound, is employed in various organic reactions as a solid acid catalyst. Its ability to improve reaction conditions has made it a subject of significant interest in organic chemistry research (Sajjadifar et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Research is being conducted on the use of Boron Sulfide in hydrogen storage . The study investigates the structural, electronic, vibrational, and H2 storage properties of a layered 2H this compound (2H-BS) monolayer . The research suggests that the binding energy with H2 molecules can be significantly improved by alkali metal functionalization .

Propiedades

IUPAC Name |

sulfanylidene(sulfanylideneboranylsulfanyl)borane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B2S3/c3-1-5-2-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTQDOIPKNCMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=S)SB=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | boron sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923210 | |

| Record name | Diborathiane-1,3-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12007-33-9 | |

| Record name | Diboron trisulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diborathiane-1,3-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diboron trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B3342000.png)

![2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone](/img/structure/B3342056.png)

![2-Chloro-1-(6-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone](/img/structure/B3342061.png)